molecular formula C6H4BrClN2O2 B1373824 4-Bromo-2-chloro-5-nitroaniline CAS No. 872820-00-3

4-Bromo-2-chloro-5-nitroaniline

Cat. No.: B1373824
CAS No.: 872820-00-3
M. Wt: 251.46 g/mol
InChI Key: OZMQSRBHILCYPE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₄BrClN₂O₂) is a halogenated nitroaniline derivative with substituents at the 2-, 4-, and 5-positions of the aromatic ring: a chlorine atom at position 2, bromine at position 4, and a nitro group (-NO₂) at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes, leveraging its electron-withdrawing substituents to direct reactivity in coupling or substitution reactions .

Properties

IUPAC Name

4-bromo-2-chloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQSRBHILCYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681512
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872820-00-3
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-Bromo-2-chloro-5-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-chloro-5-nitrosoaniline or 4-Bromo-2-chloro-5-dinitroaniline.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-nitroaniline depends on its chemical structure and the functional groups present. The nitro group is known to participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological targets. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a) 4-Bromo-5-chloro-2-nitroaniline
  • Structure: Substituents at positions 2 (NO₂), 4 (Br), and 5 (Cl).
  • Key Differences: The interchange of nitro and chloro groups alters electronic and steric effects. The nitro group at position 2 (ortho to the amino group) increases acidity of the NH₂ group compared to the target compound .
  • Applications : Used in similar synthetic pathways but may exhibit distinct regioselectivity in electrophilic substitutions.
b) 2-Bromo-4-nitroaniline
  • Structure : Bromine at position 2 and nitro at position 4.
  • Properties : Reported to be nearly planar, facilitating dense crystal packing via hydrogen bonding (N–H⋯O interactions). Lacks the chlorine substituent, reducing steric hindrance .
  • Synthetic Use : Intermediate for sulfonamides and benzothiazines, highlighting the role of nitro positioning in directing downstream reactivity .
c) 5-Bromo-4-fluoro-2-nitroaniline
  • Structure : Bromine at position 5, fluorine at 4, and nitro at 2.
  • Comparison : Fluorine’s strong electron-withdrawing effect enhances the nitro group’s deactivating impact. This compound may exhibit higher thermal stability but lower solubility in polar solvents than the target compound .

Halogen-Substituted Analogs

a) 4-Bromo-2-chloroaniline
  • Structure : Lacks the nitro group at position 5.
  • Key Differences: The absence of the nitro group reduces electron deficiency, making the amino group more nucleophilic. Crystal structures show N–H⋯Br and N–H⋯N hydrogen bonding, forming sheet-like networks .
  • Reactivity : Primarily used in coupling reactions; the nitro group in the target compound broadens its utility in nitration or reduction pathways .
b) 2-Bromo-4,6-dinitroaniline
  • Structure : Bromine at position 2 and nitro groups at 4 and 6.
  • Properties : Higher melting point (154°C) due to increased hydrogen bonding from two nitro groups. The additional nitro group enhances acidity and oxidative stability compared to the target compound .

Methyl-Substituted Derivatives

a) 4-Bromo-5-fluoro-2-methylaniline
  • Structure : Methyl group at position 2, bromine at 4, and fluorine at 5.
  • Comparison : The methyl group introduces steric hindrance, reducing reaction rates in electrophilic substitutions. Fluorine’s inductive effect further modulates electronic properties .
  • Applications : Intermediate for fluorescent spirosilabifluorene derivatives, emphasizing the role of methyl groups in tuning fluorescence .
b) 2-Bromo-6-methyl-4-nitroaniline
  • Structure : Methyl at position 6, bromine at 2, and nitro at 4.
  • Impact : The methyl group disrupts planarity, reducing crystal packing efficiency. This compound has lower melting points compared to planar analogs like 2-bromo-4-nitroaniline .

Physicochemical Data Comparison

Compound Name CAS Number Melting Point (°C) Molecular Weight Key Substituents
4-Bromo-2-chloro-5-nitroaniline Not provided Not reported 281.47 2-Cl, 4-Br, 5-NO₂
2-Bromo-4-nitroaniline [10403-47-1] 137–141 217.02 2-Br, 4-NO₂
4-Bromo-2-nitroaniline [875-51-4] >97% purity 217.02 4-Br, 2-NO₂
2-Bromo-4,6-dinitroaniline [262.03] 154 262.03 2-Br, 4-NO₂, 6-NO₂
4-Bromo-5-fluoro-2-methylaniline [52723-82-7] Not reported 204.04 2-CH₃, 4-Br, 5-F

Biological Activity

Overview

4-Bromo-2-chloro-5-nitroaniline (C₆H₄BrClN₂O₂) is an aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, chlorine, and nitro groups, contributes to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer activities, supported by relevant research findings.

  • Molecular Formula : C₆H₄BrClN₂O₂
  • Molecular Weight : Approximately 251.47 g/mol
  • Structure : The compound features a benzene ring substituted with bromine at the ortho position, chlorine at the meta position, and a nitro group at the para position relative to the amino group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, studies have shown that nitroanilines can disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of Related Nitroanilines

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8–32 μg/mL
2-Chloro-5-nitroanilineEscherichia coli4–16 μg/mL
3-Bromo-5-nitroanilineBacillus subtilis8–32 μg/mL

The MIC values suggest that this compound has comparable activity to other known antimicrobial agents, warranting further investigation into its potential as a therapeutic agent against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. The mechanisms proposed include:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : Animal models have demonstrated that certain nitroanilines can inhibit tumor growth through mechanisms involving the disruption of angiogenesis and induction of oxidative stress.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Cell Membrane Disruption : The nitro group may facilitate interactions with bacterial membranes, compromising their integrity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in both bacteria and cancer cells.

Study on Antibacterial Properties

A recent study evaluated the antibacterial efficacy of various nitroanilines, including this compound. The study found that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilm-producing bacteria .

Study on Anticancer Effects

In vitro studies have indicated that derivatives of nitroanilines can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound were shown to activate caspase pathways, leading to programmed cell death . Further research is needed to explore these effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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